(3-Chloro-6-fluoroquinolin-4-YL)methanol
Description
Significance of Quinoline (B57606) Scaffolds in Modern Organic and Medicinal Chemistry
The versatility of the quinoline scaffold is evident in its widespread presence in a vast array of biologically active compounds. benthamdirect.comnih.gov The rigid, planar structure of the quinoline ring provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological macromolecules such as enzymes and receptors. iosrjournals.org This has led to the development of numerous quinoline-based drugs with a wide spectrum of therapeutic applications, including:
Antimalarials: Quinine (B1679958), the archetypal quinoline alkaloid, and its synthetic analogs like chloroquine (B1663885) and mefloquine (B1676156) have been pivotal in the fight against malaria. mdpi.comrsc.org
Anticancer Agents: Compounds such as camptothecin (B557342) and its derivatives are potent topoisomerase inhibitors used in cancer chemotherapy. rsc.org
Antibacterial Agents: The fluoroquinolone class of antibiotics, including ciprofloxacin (B1669076) and levofloxacin, are widely used to treat bacterial infections. rsc.org
Other Therapeutic Areas: The quinoline motif is also found in drugs for treating conditions ranging from neurodegenerative diseases to inflammatory disorders. nih.govnih.govbenthamdirect.com
Beyond its medicinal applications, the quinoline scaffold is a valuable tool in organic synthesis, offering multiple sites for functionalization and the construction of complex molecular architectures. frontiersin.org
Rationales for Halogenation (Chlorine and Fluorine) in Quinoline Derivatives
The introduction of halogen atoms, particularly chlorine and fluorine, into the quinoline scaffold is a common and highly effective strategy in drug design and materials science. nih.govacs.org This is due to the profound influence these atoms can have on the physicochemical and biological properties of a molecule.
Chlorine substitution can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. rsc.org The presence of a chlorine atom can also introduce new points for metabolic attack or, conversely, block metabolism at a specific site. Furthermore, the electronic effects of chlorine can modulate the reactivity of the quinoline ring and influence binding interactions with biological targets. rsc.org
Contextualization of (3-Chloro-6-fluoroquinolin-4-YL)methanol within the Broader Quinoline Research Landscape
While specific research applications for this compound are not extensively documented in publicly available literature, its structure strongly suggests its role as a valuable synthetic intermediate. The presence of the hydroxymethyl group (-CH2OH) at the 4-position of the quinoline ring provides a reactive handle for a variety of chemical transformations. This group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions.
The strategic placement of the chlorine atom at the 3-position and the fluorine atom at the 6-position further enhances the synthetic utility of this molecule. These halogen atoms can be exploited in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of a diverse library of more complex quinoline derivatives. The combination of these features makes this compound a well-designed building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Research on related quinoline methanols has demonstrated their utility in developing new therapeutic agents, particularly in the field of antimalarials. nih.govscience.gov
Chemical Compound Data
Below are tables detailing the chemical compounds mentioned in this article.
Table 1: Featured Chemical Compound and Analogs
| Compound Name | Molecular Formula | Role/Significance |
| This compound | C₁₀H₇ClFNO | The subject of this article, a synthetic intermediate. |
| (2-Chloro-6-fluoroquinolin-3-yl)methanol nih.gov | C₁₀H₇ClFNO | A structural isomer, highlighting the diversity of substituted quinoline methanols. |
| Mefloquine mdpi.com | C₁₇H₁₆F₆N₂O | A well-known quinoline methanol (B129727) derivative used as an antimalarial drug. |
| Quinine rsc.org | C₂₀H₂₄N₂O₂ | A naturally occurring quinoline methanol and the first effective treatment for malaria. |
Table 2: Notable Quinolone-Based Drugs
| Drug Name | Therapeutic Class | Significance |
| Chloroquine rsc.org | Antimalarial | A widely used synthetic quinoline derivative for the treatment and prevention of malaria. |
| Ciprofloxacin rsc.org | Antibiotic | A broad-spectrum fluoroquinolone antibiotic. |
| Camptothecin rsc.org | Anticancer | A cytotoxic quinoline alkaloid that inhibits the enzyme topoisomerase I. |
| Bedaquiline rsc.org | Antitubercular | A diarylquinoline antibiotic used to treat multidrug-resistant tuberculosis. |
Structure
3D Structure
Properties
Molecular Formula |
C10H7ClFNO |
|---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
(3-chloro-6-fluoroquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H7ClFNO/c11-9-4-13-10-2-1-6(12)3-7(10)8(9)5-14/h1-4,14H,5H2 |
InChI Key |
YQNWIZQSRLTMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)CO)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 3 Chloro 6 Fluoroquinolin 4 Yl Methanol and Its Derivatives
Positional and Substituent Effects on Biological Activity of Halogenated Quinolines
The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. orientjchem.org Halogen atoms, in particular, are known to significantly modulate a compound's physicochemical properties and pharmacological profile. eurochlor.org
The fluorine atom at the C6 position also plays a crucial role. Fluorine is the most electronegative element and can form strong hydrogen bonds, which may be critical for binding to biological targets. researchgate.net Its introduction can significantly enhance antibacterial activity in quinoline-based drugs. orientjchem.org The strategic placement of fluorine can block metabolic pathways and improve pharmacokinetic properties, such as bioavailability and metabolic stability. researchgate.net The combination of a chlorine at C3 and a fluorine at C6 in the quinoline scaffold creates a unique electronic environment that can be pivotal for potent biological activity.
| Position | Substituent | General Effect on Activity | Potential Rationale |
|---|---|---|---|
| C3 | Chlorine (Cl) | Often enhances potency | Increases lipophilicity, blocks metabolism, alters electronic properties. researchgate.net |
| C6 | Fluorine (F) | Can significantly enhance efficacy | Improves metabolic stability, can form strong H-bonds, enhances antibacterial properties. orientjchem.orgresearchgate.net |
Substituents at the C4 position of the quinoline ring are known to be important for modulating biological activity. orientjchem.org The hydroxymethyl group (-CH2OH) at this position in (3-Chloro-6-fluoroquinolin-4-YL)methanol is particularly significant. This group has several features that can influence the molecule's interaction with biological targets.
Firstly, the hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions with amino acid residues in a protein's active site. This directional bonding can be crucial for anchoring the molecule in the correct orientation for optimal activity. Secondly, the hydroxymethyl group provides a point for further functionalization, which is invaluable for SAR studies. mdpi.com Its presence also impacts the molecule's polarity and solubility. While the halogenated quinoline core is relatively lipophilic, the hydroxymethyl group adds a hydrophilic character, which can be essential for achieving the right balance of properties for drug-likeness. In some quinoline derivatives, the presence of a hydroxyl group has been shown to be more active than derivatives where the hydroxyl group is absent or located at a different position. nih.gov
Design and Synthesis of Analogues for SAR Elucidation
To fully understand the structure-activity relationships of this compound, various analogues are systematically designed and synthesized. These modifications typically target the quinoline core and the hydroxymethyl side chain.
The synthesis of quinoline analogues often involves cyclization reactions, which are a common method for creating the core ring structure. researchgate.net Modifications to the quinoline core can involve several strategies:
Positional Isomers: Synthesizing isomers where the chlorine and fluorine atoms are moved to other positions on the quinoline ring helps to confirm the optimal placement for activity. For example, moving the fluorine from C6 to C7 or C8 could lead to different interactions with a target protein.
Alternative Halogens: Replacing the chlorine or fluorine with other halogens like bromine or iodine can provide insight into the role of atomic size, lipophilicity, and polarizability.
Fused Ring Systems: Creating hybrid molecules by fusing other heterocyclic rings to the quinoline core can explore a larger chemical space and potentially lead to novel mechanisms of action. For instance, pyrimidine-fused quinolines have been synthesized and investigated for their biological properties. nih.gov
The hydroxymethyl group at the C4 position is a versatile handle for chemical modification. Functionalization of this side chain is a key strategy for probing its role in biological activity. Common modifications include:
Esterification and Etherification: Converting the hydroxyl group to various esters or ethers allows for the exploration of how steric bulk and electronic properties at this position affect potency. For instance, reacting the alcohol with different substituted benzoic acids can produce a library of ester derivatives. mdpi.com
Oxidation: The primary alcohol can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH). This changes the group from a hydrogen bond donor/acceptor to a purely acceptor group (aldehyde) or an acidic, negatively charged group (carboxylate), which can drastically alter binding interactions. SAR studies on other quinolines have shown that a carboxylic acid group at position 3 or 4 can be crucial for inhibitory activity against certain enzymes. orientjchem.orgelsevierpure.com
Replacement with other functional groups: Substituting the hydroxymethyl group with amines, amides, or small alkyl chains can help to determine the necessity of the hydroxyl moiety for activity.
| Modification Strategy | Target Moiety | Example Modification | Purpose of Modification |
|---|---|---|---|
| Positional Isomerism | Quinoline Core | Move Fluorine from C6 to C7 | Determine optimal halogen position. |
| Functional Group Replacement | Quinoline Core | Replace Chlorine at C3 with Bromine | Investigate effect of halogen size and lipophilicity. |
| Esterification | Hydroxymethyl Side Chain | -CH2OCOCH3 | Explore steric and electronic effects at C4 side chain. |
| Oxidation | Hydroxymethyl Side Chain | -COOH | Introduce a charged group to probe for ionic interactions. orientjchem.orgelsevierpure.com |
Mechanistic Insights Derived from SAR Studies
SAR studies provide critical clues about the molecular mechanism of action. The collective findings from analyzing various analogues of this compound can help build a pharmacophore model, which defines the essential structural features required for activity.
For many quinoline derivatives, the flat, aromatic ring system is capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the binding site of a target protein or enzyme. researchgate.net Molecular docking studies on similar compounds suggest that the quinoline moiety can bind to specific sites on enzymes. researchgate.netrsc.org
The SAR data for this compound would likely suggest the following mechanistic roles for its key features:
The quinoline scaffold acts as the primary anchor, fitting into a hydrophobic pocket and forming π-π interactions. researchgate.net
The C3-chloro and C6-fluoro substituents fine-tune the electronic properties of the ring system and make specific hydrophobic or halogen-bond contacts that enhance binding affinity and selectivity. nih.gov The presence of halogens can also be crucial for activity in certain classes of kinase inhibitors. nih.gov
The C4-hydroxymethyl group likely forms one or more critical hydrogen bonds with polar residues (e.g., serine, threonine, or backbone carbonyls) at the periphery of the binding site. rsc.org This interaction could be essential for orienting the molecule correctly and locking it into an active conformation.
By systematically altering each part of the molecule and observing the resulting change in biological activity, researchers can piece together a detailed picture of how this compound interacts with its biological target on a molecular level, paving the way for the rational design of new and improved therapeutic agents.
Computational Chemistry and Theoretical Investigations of 3 Chloro 6 Fluoroquinolin 4 Yl Methanol and Analogues
Molecular Modeling and Docking Simulations for Target Interaction Profiling
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, or ligand, might bind to a macromolecular target, such as a protein or nucleic acid. mdpi.comnih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking simulations can predict the preferred orientation of (3-Chloro-6-fluoroquinolin-4-YL)methanol and its analogues within the binding site of a biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on a force field that estimates the binding affinity. For instance, studies on various quinoline (B57606) derivatives have successfully predicted their binding modes with targets such as c-Met kinase and DNA gyrase. nih.govresearchgate.net
The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a quantitative measure of the strength of the ligand-receptor interaction. For a series of quinoline-based compounds, these predicted affinities can be correlated with experimental biological activities to build predictive models. nih.govnih.gov For example, in a study of quinoline derivatives targeting the melanin-concentrating hormone receptor 1 (MCHR1), docking studies were crucial in elucidating the binding modes of the antagonists. nih.gov
Table 1: Predicted Binding Affinities of Quinoline Derivatives against Various Targets
| Quinoline Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Levofloxacin | Human Kallikrein 7 | -6.6 to -5.4 | thesciencein.orgresearchgate.net |
| Vinyl Quinoline Derivatives | Dipeptidyl Peptidase IV (DPP IV) | Comparable to Metformin | researchgate.net |
| Quinoline Derivative (Compound A1) | c-Kit Kinase | -9.30 | nih.gov |
| Quinoline Derivative (ZINC65798256) | c-Kit Kinase | Promising Docking Score | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Beyond predicting binding modes and affinities, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and π-π stacking. nih.govresearchgate.net
For this compound, key interactions would likely involve:
Hydrogen bonding: The hydroxyl group of the methanol (B129727) substituent can act as a hydrogen bond donor or acceptor. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. nih.gov
Halogen bonding: The chlorine atom at the 3-position can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity.
π-π stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the target's binding site. nih.gov
Identifying these "binding hotspots" is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogues. youtube.com For example, molecular dynamics (MD) simulations can be employed to validate the stability of these interactions over time. nih.govnih.gov
Quantum Chemical Approaches for Electronic Structure Elucidation
Quantum chemical methods provide a deeper understanding of the intrinsic electronic properties of molecules, which ultimately govern their reactivity and interactions.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. rsc.orgnih.gov DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of quinoline derivatives. arabjchem.orgbohrium.com
Key parameters obtained from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and electronic transitions of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting sites of non-covalent interactions. arabjchem.orguantwerpen.be
Atomic Charges: DFT can calculate the partial charges on each atom, offering insights into the molecule's polarity and its potential for electrostatic interactions. nih.gov
For this compound, DFT calculations would reveal the influence of the chloro and fluoro substituents on the electronic properties of the quinoline ring and the methanol group. rsc.orgnih.gov
Table 2: Quantum Chemical Properties of Substituted Quinolines (Illustrative)
| Property | Quinoline | Chloro-substituted Quinoline | Fluoro-substituted Quinoline |
| HOMO Energy (eV) | -6.2 | -6.5 | -6.7 |
| LUMO Energy (eV) | -1.1 | -1.5 | -1.8 |
| HOMO-LUMO Gap (eV) | 5.1 | 5.0 | 4.9 |
| Dipole Moment (Debye) | 2.18 | Varies with position | Varies with position |
This table presents illustrative data based on general trends observed in substituted aromatic systems and is not from a specific study on this compound.
The biological activity of a molecule is often dependent on its three-dimensional conformation. Quantum chemical methods can be used to perform conformational analysis to identify the most stable (lowest energy) conformations of this compound. uantwerpen.be This involves calculating the energy of the molecule as a function of the rotation around its single bonds. Understanding the preferred conformation is essential for accurate molecular docking studies. nih.gov
In Silico Screening and Lead Optimization Strategies for Quinoline-Based Compounds
Computational methods are integral to modern drug discovery, enabling the rapid screening of large compound libraries and the optimization of lead compounds.
In silico screening, or virtual screening, involves the use of computational methods to identify promising drug candidates from large databases of chemical compounds. thesciencein.orgresearchgate.net This can be done through ligand-based or structure-based approaches. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, rely on the known activity of a set of compounds to build a predictive model. nih.govmdpi.com Structure-based virtual screening utilizes molecular docking to assess the binding of compounds to a specific biological target. nih.gov
Once a "hit" compound like this compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net Computational approaches play a crucial role in this process by:
Guiding chemical modifications: Based on the analysis of binding interactions and electronic properties, medicinal chemists can make informed decisions about which parts of the molecule to modify. nih.gov
Predicting the effects of modifications: The impact of proposed chemical changes on binding affinity and other properties can be predicted computationally before the compounds are synthesized, saving time and resources. nih.gov
Designing novel derivatives: Computational tools can be used to design entirely new derivatives with improved properties based on the SAR established from initial studies. researchgate.net
Investigation of Biological Activities and Mechanistic Pathways Research Focus
Antimicrobial Activity Research of Halogenated Quinoline (B57606) Methanols
Halogenated quinolines have demonstrated a notable capacity to combat various microbial pathogens. Research has focused on their efficacy against both bacteria and fungi, as well as elucidating the mechanisms that underpin this activity.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
The antibacterial potential of quinoline derivatives has been evaluated against a wide spectrum of bacteria. Studies indicate that many of these compounds are particularly effective against Gram-positive bacteria, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA). For instance, select halogenated quinolines (HQs) have been shown to eradicate drug-resistant, Gram-positive bacterial pathogens and their associated biofilms. nih.gov One study identified new HQ analogues with potent antibacterial activity against methicillin-resistant S. epidermidis (MRSE), a significant pathogen in healthcare-associated infections. nih.gov
Research into novel quinoline-based hydroxyimidazolium hybrids also revealed potent anti-staphylococcal properties, with one hybrid demonstrating a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against S. aureus. mdpi.com Other newly synthesized quinoline derivatives have shown excellent MIC values, ranging from 3.12 µg/mL to 50 µg/mL, against bacteria such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov However, efficacy against Gram-negative bacteria is often more limited, a phenomenon attributed to the additional outer membrane barrier these bacteria possess which can impede drug penetration. mdpi.comoup.com For example, many quinoline-based hybrids show little inhibition against Gram-negative bacteria, with MIC values often at or above 50 µg/mL. mdpi.com
| Compound/Class | Bacterial Strain | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Klebsiella pneumoniae | 50 | mdpi.com |
| Novel Quinoline Derivatives (General) | Bacillus cereus | 3.12 - 50 | nih.gov |
| Novel Quinoline Derivatives (General) | Staphylococcus sp. | 3.12 - 50 | nih.gov |
| Novel Quinoline Derivatives (General) | Pseudomonas sp. | 3.12 - 50 | nih.gov |
| Novel Quinoline Derivatives (General) | Escherichia coli | 3.12 - 50 | nih.gov |
| Halogenated Quinoline (HQ 2) | Methicillin-resistant S. epidermidis (MRSE 35984) | 0.59 µM | nih.gov |
Antifungal Efficacy against Pathogenic Fungi
The investigation of quinoline derivatives has extended to their potential use against fungal infections, including candidiasis and dermatophytosis. nih.gov Research has identified compounds with selective action; for instance, certain quinoline derivatives demonstrated anti-Candida activity with MICs between 25–50 μg/mL, while another was effective against filamentous fungi (dermatophytes) with MICs of 12.5–25 μg/mL. nih.gov
Further studies, inspired by the natural alkaloid quinine (B1679958), led to the development of a 2,8-bis(trifluoromethyl)-4-quinolinol derivative, Ac12, which showed potent activity against the plant pathogenic fungi Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values of 0.52 and 0.50 μg/mL, respectively. nih.gov Similarly, newly synthesized fluorinated quinoline analogs have shown good antifungal activity, with several compounds exhibiting over 80% inhibition against S. sclerotiorum at a concentration of 50 μg/mL. mdpi.com
| Compound/Class | Fungal Strain | Activity (MIC/EC50 in µg/mL) | Source |
|---|---|---|---|
| Quinoline Derivative 2 | Candida sp. | 25 - 50 (MIC) | nih.gov |
| Quinoline Derivative 3 | Candida sp. | 25 - 50 (MIC) | nih.gov |
| Quinoline Derivative 5 | Dermatophytes | 12.5 - 25 (MIC) | nih.gov |
| Compound Ac12 (a trifluoromethyl-quinolinol) | Sclerotinia sclerotiorum | 0.52 (EC50) | nih.gov |
| Compound Ac12 (a trifluoromethyl-quinolinol) | Botrytis cinerea | 0.50 (EC50) | nih.gov |
| Quinoline-based hydroxyimidazolium hybrids (7c, 7d) | Cryptococcus neoformans | 15.6 (MIC) | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrids | Candida spp. & Aspergillus spp. | 62.5 (MIC) | mdpi.com |
Proposed Mechanisms of Antimicrobial Action at the Cellular/Molecular Level
The antimicrobial effects of quinoline derivatives are attributed to several distinct mechanisms. For antibacterial action, two primary pathways have been identified. The first, characteristic of the fluoroquinolone class, involves the inhibition of essential bacterial enzymes: DNA gyrase and DNA topoisomerase IV. oup.comnih.govacs.org These drugs trap the enzymes as a drug-enzyme-DNA complex, which leads to the release of lethal, double-stranded DNA breaks, thereby halting DNA replication and repair and ultimately causing cell death. oup.comnih.gov
A second mechanism, observed in other quinoline-based antimicrobials like the compound HT61, involves direct action on the bacterial cell membrane. nih.govdundee.ac.uk This compound disrupts the cytoplasmic membrane of Gram-positive bacteria, leading to depolarization, the release of intracellular components like ATP, and gross structural damage. nih.govdundee.ac.uk This disruptive activity is reportedly more pronounced in membranes with a higher content of anionic lipids. nih.gov A similar membrane-targeting mechanism has been proposed for the antifungal activity of some quinoline derivatives, which appear to cause abnormal morphology of the cell membrane, increase its permeability, and trigger the release of cellular contents. nih.gov
Anti-parasitic Research of Quinoline Derivatives
The historical success of quinoline compounds like chloroquine (B1663885) and quinine against malaria has driven extensive research into new derivatives to combat parasitic diseases, particularly malaria caused by Plasmodium falciparum.
Antiplasmodial Activity against Plasmodium falciparum Strains
Quinoline derivatives remain a cornerstone of antimalarial research, with numerous studies demonstrating their potent activity against the blood stages of P. falciparum. Novel 4-aminoquinoline-pyrimidine hybrids have shown excellent in vitro antiplasmodial activity, with IC50 values as low as 0.033 µM against resistant strains. nih.gov Likewise, certain quinoline-sulfonamide hybrids exhibit potent schizonticidal activity with IC50 values ranging from 0.05 to 1.63 µM. nih.gov Research continues to generate new analogues, such as conjugated quinoline-indoles, with significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of the parasite. acs.org However, the emergence and spread of drug-resistant parasite strains is a major challenge, necessitating the continuous development of new agents. nih.govnih.gov
| Compound | Strain | Activity (IC50) | Source |
|---|---|---|---|
| Chloroquine | Franceville Isolate (Gabon) | 111.7 nM (mean) | nih.gov |
| Chloroquine | Bakoumba Isolate (Gabon) | 325.8 nM (mean) | nih.gov |
| Quinine | Franceville Isolate (Gabon) | 156.7 nM (mean) | nih.gov |
| Quinine | Bakoumba Isolate (Gabon) | 385.5 nM (mean) | nih.gov |
| Mefloquine (B1676156) | Franceville Isolate (Gabon) | 12.4 nM (mean) | nih.gov |
| Mefloquine | Bakoumba Isolate (Gabon) | 24.5 nM (mean) | nih.gov |
| Halofantrine | Bakoumba Isolate (Gabon) | 1.9 nM (mean) | nih.gov |
| Conjugated Quinoline-Indole (1a) | 3D7 (sensitive) | 170 nM | acs.org |
| 4-Aminoquinoline-pyrimidine hybrid | W2 (resistant) | 0.033 µM | nih.gov |
Exploration of Parasite-Specific Enzymatic Targets (e.g., lactate (B86563) dehydrogenase)
The anti-parasitic action of quinoline derivatives is often multifactorial. A primary and well-studied mechanism is the inhibition of hemozoin biocrystallization. nih.gov During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic heme. To protect itself, the parasite detoxifies heme by crystallizing it into hemozoin within its digestive vacuole. Quinoline drugs are thought to accumulate in this acidic vacuole, where they form complexes with heme, preventing its polymerization into hemozoin and leading to a buildup of the toxic heme, which damages the parasite. nih.govresearchgate.net
In addition to this pathway, enzymes in the parasite's metabolic pathways have been identified as key targets. Plasmodium falciparum is heavily dependent on glycolysis for energy, making its glycolytic enzymes attractive targets for drug development. scirp.orgscirp.org One such enzyme is lactate dehydrogenase (PfLDH), which catalyzes the final step in glycolysis. nih.govscirp.org Molecular docking studies have shown that chloroquine and other quinoline-based inhibitors can bind to PfLDH, specifically in or near the NADH cofactor binding site, suggesting they may act as competitive inhibitors of this critical enzyme. nih.govresearchgate.netscirp.org This dual mechanism of inhibiting both hemozoin formation and a key glycolytic enzyme highlights the complex and effective nature of quinoline-based antimalarials. researchgate.net
The study of quinoline derivatives is a significant area of medicinal chemistry, as the quinoline scaffold is present in numerous compounds with a wide range of biological activities. eurekaselect.comecorfan.org Research into the specific biological effects of compounds like (3-Chloro-6-fluoroquinolin-4-YL)methanol involves a variety of investigative techniques to determine their potential interactions with biological systems, particularly enzyme inhibition and antioxidant capabilities.
Cytochrome P450 (CYP450) Enzyme Inhibition Research
The cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including a large percentage of clinically used drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered substances. nih.gov Consequently, assessing the inhibitory potential of new chemical entities against various CYP450 isoforms is a standard component of preclinical research.
Research in this area typically involves in vitro assays to determine the concentration of a compound required to inhibit 50% of a specific enzyme's activity (IC₅₀). One common method is the cocktail inhibition assay, where a mixture of probe substrates, each specific to a different CYP isoform (e.g., CYP2B6, CYP2C8, CYP2C9), is incubated with human liver microsomes and the test compound at various concentrations. nih.gov The rate of metabolite formation for each specific substrate is then measured, often using liquid chromatography-mass spectrometry, to quantify the extent of inhibition.
The nature of the inhibition is also investigated. Inhibition can be reversible, where the enzyme's activity is restored upon removal of the inhibitor, or irreversible, which is time-dependent and involves the formation of a stable complex or covalent bond with the enzyme. nih.gov For example, studies on extracts from Glycyrrhiza uralensis demonstrated reversible inhibition of CYP2B6 and CYP2C8, as enzyme activity was restored after washing, while other fractions showed irreversible inhibition. nih.gov While specific inhibitory data for this compound against CYP450 enzymes is not prominently available in published literature, its evaluation would follow these established methodologies to determine its potential for metabolic drug interactions.
Investigation of Other Relevant Enzyme Systems (e.g., plasma kallikrein)
Beyond metabolic enzymes, research may focus on a compound's potential to inhibit therapeutic targets like plasma kallikrein. Human plasma kallikrein (PKa) is a serine protease that plays a key role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. nih.gov Dysregulation of this system is implicated in diseases such as Hereditary Angioedema (HAE), a life-threatening condition. nih.govnih.gov
The development of plasma kallikrein inhibitors is an active area of pharmaceutical research. nih.govnih.gov Investigating whether a quinoline derivative like this compound interacts with this enzyme would involve specific inhibitory assays. These assays measure the enzyme's activity in the presence of the inhibitor, allowing for the determination of its potency. Molecular docking and molecular dynamics simulations are also employed to understand the binding interactions between the inhibitor and the active site of the enzyme. nih.gov Such studies provide insights into the structural basis for inhibition and can guide the design of more potent and selective inhibitors. While compounds like Berotralstat and Sebetralstat are known plasma kallikrein inhibitors, research into the potential of novel quinoline structures for this activity remains a plausible avenue for discovery. nih.govnih.gov
Antioxidant Activity Research of Quinoline Compounds
Quinoline derivatives are an important class of compounds studied for their antioxidant properties. ingentaconnect.com Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in various diseases, making the development of effective antioxidant compounds a key research goal. iau.ir The antioxidant activity of quinoline compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. researchgate.net
The structure of the quinoline derivative significantly influences its antioxidant capacity. For instance, the presence of phenolic hydroxyl groups or catechol moieties has been shown to enhance radical-scavenging activity. ingentaconnect.com Research has demonstrated that various substituted quinolines possess significant antioxidant potential. For example, 2-chloro-7,8-dimethyl-quinoline-3-carboxaldehyde showed high DPPH radical scavenging activity. ingentaconnect.com The table below summarizes the antioxidant activity of several quinoline derivatives as reported in research literature, illustrating the diverse potential within this class of compounds.
| Quinoline Compound Derivative | Assay | Finding | Source |
|---|---|---|---|
| Quinoline-hydrazone derivative | DPPH | Showed the best antioxidant activity among the tested compounds with an IC₅₀ value of 843.52 ppm. | nih.gov |
| Quinoline-benzimidazole derivative | DPPH | Weak antioxidant activity with an IC₅₀ value of 4784.66 ppm. | nih.gov |
| 2-chloro-7,8-dimethyl-quinoline-3-carboxaldehyde | DPPH | Demonstrated comparatively high DPPH radical scavenging activity at a 0.2 mM concentration. | ingentaconnect.com |
| 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives (with phenolic hydroxyl groups) | General Antioxidant Assays | Possessed the highest antioxidant activity, attributed to the presence of phenolic hydroxyl groups. | ingentaconnect.com |
| Compound 1g (a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative) | DPPH | Showed 92.96% radical scavenging activity, which was the highest among the tested series. | researchgate.net |
In Vitro Biological Assay Methodologies and Interpretation of Results
The biological evaluation of quinoline compounds relies on a suite of established in vitro assays designed to quantify specific activities and elucidate mechanisms of action. The interpretation of results from these assays is fundamental to understanding a compound's pharmacological profile.
One of the most common assays for antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay . researchgate.netnih.gov DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance peak around 517 nm. researchgate.net When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the color fades. researchgate.net The reduction in absorbance is proportional to the radical-scavenging activity of the compound, which is often expressed as a percentage of inhibition or as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). nih.gov
For assessing anti-proliferative effects against cancer cell lines, the CCK-8 (Cell Counting Kit-8) assay is frequently used. eurekaselect.comnih.gov This is a colorimetric assay that measures cell viability. The results are typically reported as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) values, with lower values indicating greater potency. eurekaselect.comnih.gov To understand the mechanism behind anti-proliferative activity, flow cytometry is used to analyze the cell cycle distribution, determining if the compound causes cell cycle arrest at a particular phase (e.g., G1, S, G2/M) or induces apoptosis (programmed cell death). eurekaselect.comnih.gov
Enzyme inhibition is quantified using specific activity assays. For kinases, a mobility shift assay can measure the inhibitory activity of a compound. eurekaselect.comnih.gov For antibacterial screening, the agar (B569324) dilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. nih.gov
The table below provides a summary of common in vitro methodologies used in the study of quinoline derivatives.
| Assay Methodology | Purpose | Principle of Interpretation | Source |
|---|---|---|---|
| DPPH Radical Scavenging Assay | To measure antioxidant activity. | Measures the decrease in absorbance at 517 nm as the DPPH radical is neutralized. Results are often expressed as IC₅₀ values or percentage of scavenging. | researchgate.netnih.gov |
| CCK-8 Assay | To evaluate anti-proliferative activity and cytotoxicity. | A colorimetric assay where the amount of formazan (B1609692) dye generated is directly proportional to the number of living cells. Results are given as GI₅₀ or IC₅₀ values. | eurekaselect.comnih.gov |
| Flow Cytometry | To analyze the cell cycle and apoptosis. | Quantifies the distribution of cells in different phases of the cell cycle and identifies apoptotic cells to determine the mechanism of cell death. | eurekaselect.comnih.gov |
| Enzyme Inhibition Assays (e.g., Mobility Shift, Cocktail Inhibition) | To determine inhibitory potency against specific enzymes (e.g., kinases, CYP450). | Measures the reduction in enzyme activity in the presence of the compound. Results are reported as IC₅₀ values. | eurekaselect.comnih.govnih.gov |
| Agar Dilution Method | To determine antibacterial activity. | Identifies the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that inhibits visible bacterial growth on an agar plate. | nih.gov |
Spectroscopic and Analytical Characterization for Structural Confirmation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For (3-Chloro-6-fluoroquinolin-4-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The coupling patterns (splitting) would reveal which protons are adjacent to one another.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H (C2) | ~8.7 - 8.9 | Singlet (s) | Downfield shift due to proximity to nitrogen. |
| Aromatic-H (C5) | ~7.8 - 8.0 | Doublet of doublets (dd) | Coupling to H7 and fluorine. |
| Aromatic-H (C7) | ~7.5 - 7.7 | Triplet of doublets (td) | Coupling to H5, H8, and fluorine. |
| Aromatic-H (C8) | ~8.0 - 8.2 | Doublet of doublets (dd) | Coupling to H7. |
| Methylene (-CH₂OH) | ~4.8 - 5.0 | Singlet (s) or Doublet (d) | Position can vary. May show coupling to the hydroxyl proton. |
¹³C NMR Spectroscopy: This method provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in this compound would be characteristic of their environment (aromatic, attached to heteroatoms, etc.). The presence of the fluorine atom would cause C-F coupling, which can be observed in the spectrum.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| Quaternary Carbons (C3, C4, C6, C4a, C8a) | ~120 - 165 | Includes carbons attached to Cl, F, and the methanol group. C6 will show a large C-F coupling constant. |
| Aromatic CH Carbons (C2, C5, C7, C8) | ~115 - 150 | Each will give a distinct signal. |
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments made in the 1D spectra. A COSY spectrum would show correlations between coupled protons (e.g., H7 with H5 and H8), while an HSQC spectrum would link each proton to its directly attached carbon atom.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): This is the definitive method for determining the elemental formula of a compound. For this compound (C₁₀H₇ClFNO), HRMS would provide a highly accurate mass measurement. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
Expected Mass Spectrometry Data
| Technique | Information Provided | Expected Value for C₁₀H₇ClFNO |
|---|---|---|
| Molecular Weight (Nominal) | Integer mass of the most abundant isotopes. | 211 g/mol |
| HRMS (Exact Mass) | Highly accurate mass for molecular formula confirmation. | 211.0200 |
Fragmentation analysis would likely show the loss of the methanol group (-CH₂OH), chlorine, and other characteristic fragments of the quinoline ring system, helping to piece together the structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H bond of the alcohol, the C-O bond, the aromatic C=C and C=N bonds of the quinoline ring, and the C-Cl and C-F bonds.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aromatic Ring | C=C and C=N Stretch | 1500-1600 |
| Alcohol C-O | C-O Stretch | 1000-1260 |
| Carbon-Fluorine | C-F Stretch | 1000-1400 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. It provides the percentage by weight of each element in the compound, which is then used to determine its empirical formula. The results for this compound would be compared against the theoretical percentages calculated from its molecular formula, C₁₀H₇ClFNO.
Theoretical Elemental Composition
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 56.76% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.33% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.75% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 8.98% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.62% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.56% |
| Total | | | 211.623 | 100.00% |
Experimental results from an elemental analyzer that are within ±0.4% of these theoretical values are considered strong evidence for the proposed formula.
X-ray Crystallography for Solid-State Structure Elucidation of Quinoline Derivatives
When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For a quinoline derivative like this compound, a crystal structure would confirm the substitution pattern on the quinoline ring and the conformation of the methanol group. While specific crystallographic data for this compound is not publicly available, studies on related structures, such as (2-Chloro-6-methylquinolin-3-yl)methanol, demonstrate the power of this technique. nih.gov Such an analysis would reveal details about the planarity of the quinoline ring system and how the molecules pack together in the crystal lattice, potentially through hydrogen bonding from the methanol group or other non-covalent interactions. nih.gov
Future Perspectives and Unaddressed Research Avenues
Design and Synthesis of Next-Generation (3-Chloro-6-fluoroquinolin-4-YL)methanol Analogues
The development of novel analogues of this compound is a primary focus for future synthetic efforts. The strategic placement of chloro and fluoro substituents on the quinoline (B57606) ring already suggests a foundation for potent biological activity, a feature that can be further modulated. Future research will likely concentrate on the systematic variation of the substituents at different positions of the quinoline ring to establish comprehensive structure-activity relationships (SAR).
Key synthetic strategies will likely involve the modification of the hydroxymethyl group at the 4-position to produce a library of derivatives, such as ethers, esters, and amines. For instance, a patent for next-generation quinoline methanols highlights the importance of modifying the side chain at the 4-position to create compounds with improved therapeutic profiles, such as reduced neurotoxicity compared to existing drugs like mefloquine (B1676156). google.com The synthesis of a structurally similar compound, (2-Chloro-6-methylquinolin-3-yl)methanol, has been achieved through the reduction of the corresponding carbaldehyde using sodium borohydride (B1222165), suggesting a viable synthetic route for producing analogues. nih.gov
Future synthetic endeavors may also explore the introduction of diverse functional groups at other positions of the quinoline nucleus to fine-tune the electronic and steric properties of the molecule. This could involve palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution to introduce new carbon-carbon and carbon-heteroatom bonds. The goal of these synthetic efforts will be to create a diverse library of analogues for comprehensive biological screening.
Discovery of Novel Therapeutic and Industrial Applications for this Class of Compounds
The therapeutic potential of quinoline derivatives is vast, with applications ranging from antimalarial to anticancer and antibacterial agents. nih.gov Given that halogenated quinolines have shown promise in eradicating drug-resistant bacteria, future research on this compound and its analogues will likely explore their efficacy against a panel of pathogenic microbes. sigmaaldrich.com The substitution pattern of the target compound, with its chloro and fluoro groups, is a known feature in many active pharmaceutical ingredients, suggesting a high probability of discovering novel therapeutic applications.
Beyond medicine, quinoline derivatives have found use in various industrial applications. They are utilized as corrosion inhibitors, in the manufacturing of dyes, and as ligands in catalysis. futuremarketinsights.com The specific properties of this compound, such as its potential for coordination with metal ions through the nitrogen atom and the hydroxyl group, could be exploited in the development of novel catalysts or functional materials. Halogenated organic compounds, in general, have a wide range of industrial uses, including as solvents and intermediates in chemical synthesis. acs.org Future research should, therefore, not be limited to therapeutic applications but also investigate the potential of this class of compounds in materials science and industrial chemistry.
Advanced Spectroscopic and Mechanistic Investigations
A thorough understanding of the physicochemical properties and reaction mechanisms of this compound is crucial for its rational application. While basic characterization is a standard part of synthesis, advanced spectroscopic techniques can provide deeper insights into its electronic structure and conformational dynamics. Techniques such as 2D NMR spectroscopy, X-ray crystallography, and advanced mass spectrometry methods can elucidate the precise three-dimensional structure and fragmentation patterns of the molecule and its derivatives.
Mechanistic studies will be vital to understand how these compounds exert their biological or chemical effects. For instance, if a particular analogue shows promising antibacterial activity, detailed mechanistic studies would be required to identify its molecular target and mode of action. Recent studies on quinoline synthase have provided structural and mechanistic insights into the biosynthesis of quinolone alkaloids, which can inform the design of synthetic pathways and the understanding of their biological interactions. github.io Investigating the reaction kinetics and intermediates of synthetic transformations will also be crucial for optimizing reaction conditions and scaling up the production of promising analogues.
Role of Artificial Intelligence and Machine Learning in Accelerating Quinoline Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical research, and their application to quinoline derivatives is a burgeoning area of investigation. chemicalbook.com These computational tools can significantly accelerate the discovery and development of new compounds by predicting their properties and biological activities.
For the design of next-generation analogues of this compound, ML models can be trained on existing data for quinoline derivatives to predict the activity of novel, untested compounds. This in silico screening can help prioritize which analogues to synthesize, saving time and resources. nih.gov Furthermore, AI can be used to predict the regioselectivity of chemical reactions, aiding in the design of efficient synthetic routes. chemicalbook.com
In the context of discovering new applications, AI algorithms can analyze large datasets of biological and chemical information to identify potential new targets for this class of compounds. Predictive models for properties such as toxicity and bioavailability can also be developed to guide the selection of candidates for further preclinical and clinical development. The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation. futuremarketinsights.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
